molecular formula C17H10Cl2F3N3O B3127060 N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide CAS No. 338397-52-7

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide

Cat. No. B3127060
CAS RN: 338397-52-7
M. Wt: 400.2 g/mol
InChI Key: WNXJRYXUIFLTAV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H10Cl2F3N3O and its molecular weight is 400.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Stereochemical configurations of pyrrolidine derivatives, such as phenylpiracetam, have shown significant impacts on pharmacological profiles. Enantiomerically pure compounds demonstrate enhanced biological activities, suggesting the critical role of stereochemistry in drug development and therapeutic applications. These findings underscore the importance of stereochemistry in enhancing the pharmacological profile of compounds with potential CNS activity (Veinberg et al., 2015).

Heterocyclic Compounds in Optical Sensors

Heterocyclic compounds, including pyrimidine derivatives, serve as crucial elements in the design of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them excellent candidates for sensing materials with a wide range of biological and medicinal applications, highlighting the versatility of heterocyclic compounds in scientific research (Jindal & Kaur, 2021).

Environmental Fate of Organic Pollutants

Research on the environmental fate of isomeric compounds, such as DDT and its derivatives, provides insight into the biotransformation and compartmental transfer of organic pollutants. Understanding these processes is crucial for evaluating the environmental impact of chemical compounds and developing strategies for pollution mitigation (Ricking & Schwarzbauer, 2012).

Chlorophenols and Environmental Toxicity

The study of chlorophenols, a class of compounds structurally related to chlorinated aromatic rings, highlights their moderate toxic effects on mammalian and aquatic life. These findings are relevant for assessing the environmental and health risks associated with the release of chlorinated compounds into ecosystems (Krijgsheld & Gen, 1986).

properties

IUPAC Name

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3O/c18-11-3-5-12(6-4-11)24-16(26)14-2-1-7-25(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXJRYXUIFLTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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